molecular formula C30H20O11 B1247317 Sulcatone A

Sulcatone A

Cat. No.: B1247317
M. Wt: 556.5 g/mol
InChI Key: DDHJLKRNEXEIDF-UHFFFAOYSA-N
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Description

Historical Context of Biflavonoid Research

The field of biflavonoid research has evolved significantly since the early twentieth century, establishing these compounds as crucial components of plant secondary metabolism and natural product chemistry. Biflavonoids represent a specialized class of polyphenolic compounds characterized by the presence of two flavonoid monomers joined through various linkage mechanisms. The historical development of this research area began with fundamental discoveries in flavonoid chemistry, where researchers recognized that certain plant extracts contained dimeric forms of these ubiquitous plant metabolites.

The first significant milestone in biflavonoid research occurred in 1929 with the isolation of ginkgentin from Ginkgo biloba, which was identified as a yellow pigment and marked the beginning of systematic biflavonoid investigation. This early discovery established the foundation for understanding the structural diversity and biological significance of these complex molecules. Subsequently, researchers began to recognize that biflavonoids were not merely curiosities but represented an important class of bioactive compounds with distinct pharmacological properties.

The comprehensive characterization of biflavonoid diversity has revealed remarkable structural complexity, with current research indicating the presence of more than 592 structurally elucidated biflavonoids distributed across various plant families. These compounds are particularly abundant in specific plant families including Clusiaceae, Thymelaeaceae, Ochnaceae, and Selaginellaceae, which collectively account for approximately fifty percent of all known biflavonoids. The distribution pattern has provided important insights into the evolutionary and taxonomic significance of these compounds in plant biology.

Research has demonstrated that biflavonoids exhibit enhanced biological activities compared to their monomeric counterparts, suggesting that the dimeric structure confers additional therapeutic potential. This observation has driven extensive investigation into the pharmacological properties of biflavonoids, revealing activities including anti-inflammatory, antioxidant, antibacterial, antiviral, antidiabetic, antitumor, and cytotoxic properties. Additionally, biflavonoids have shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, further emphasizing their clinical relevance.

Discovery and Initial Characterization of Sulcatone A

The discovery of this compound represents a significant contribution to the expanding library of natural biflavonoids, emerging from systematic phytochemical investigation of Ouratea sulcata aerial parts conducted in the early twenty-first century. The compound was first isolated and characterized by Pegnyemb and colleagues in 2005, who conducted comprehensive spectroscopic analysis to elucidate its structure and establish its position within the biflavonoid classification system. This research represented part of broader efforts to explore the chemical diversity of Ochnaceae family members and their potential bioactive constituents.

The isolation process involved careful extraction and purification procedures applied to the aerial parts of Ouratea sulcata, utilizing standard phytochemical methodologies to separate and concentrate the target compounds. The research team employed systematic chromatographic separation techniques to isolate this compound alongside several other known compounds, including 3-hydroxy-2,3-dihydroapigenyl-[I-4',O,II-3']-dihydrokaempferol, amentoflavone, lophirone A, agathisflavone, stigmasterol, and stigmasteryl-3-O-beta-D-glucopyranoside. This comprehensive isolation approach provided valuable context for understanding the complete chemical profile of the source organism.

Structural elucidation of this compound was accomplished through detailed spectroscopic analysis, which enabled researchers to assign the structure as apigenyl-[I-4',O,II-3']-dihydrokaempferol. This structural determination revealed the compound's classification as a biflavonoid consisting of two distinct flavonoid units connected through an ether linkage system. The systematic naming follows established biflavonoid nomenclature conventions, reflecting the specific arrangement of the constituent flavonoid moieties and their interconnection pattern.

The chemical characterization established this compound as possessing the molecular formula C30H20O11 with a corresponding molecular weight of 556.5 grams per mole. The compound features multiple hydroxyl groups distributed across its biflavonoid framework, contributing to its potential antioxidant properties and biological activity profile. The structural complexity of this compound, incorporating chromene ring systems with extensive hydroxylation patterns, places it among the more sophisticated biflavonoid structures identified from natural sources.

Taxonomic Significance in Natural Product Chemistry

The taxonomic distribution and significance of this compound within natural product chemistry provides important insights into the evolutionary relationships and chemical ecology of plant secondary metabolites. The compound's occurrence in Ouratea sulcata, a member of the Ochnaceae family, contributes to our understanding of the chemical signatures characteristic of this taxonomically important plant group. Ochnaceae represents a significant family within the order Malpighiales, encompassing diverse genera with demonstrated phytochemical richness and biological activity.

The genus Campylospermum, which includes the species now recognized as Campylospermum sulcatum (formerly Ouratea sulcata), comprises fifty-five species distributed across tropical Africa, India, Indochina, Hainan, and western Malesia. This broad geographic distribution reflects the ecological adaptability of the genus and suggests potential chemical diversity driven by varied environmental pressures and evolutionary adaptations. The presence of specialized biflavonoids like this compound within this taxonomic group supports the hypothesis that these compounds serve important ecological functions in plant-environment interactions.

Biflavonoids have been recognized as valuable taxonomic markers, particularly within families known for their allelopathic activities and defensive chemical strategies. The occurrence of this compound and related biflavonoids in Ochnaceae members suggests that these compounds may play crucial roles in plant defense mechanisms, chemical communication, and competitive interactions within natural ecosystems. Research has demonstrated that biflavonoids often accumulate in plant tissues that interface directly with environmental stressors, supporting their proposed defensive functions.

The chemical profile of Campylospermum sulcatum, including the presence of this compound alongside other bioactive compounds, reflects the sophisticated secondary metabolite production capabilities of this species. This chemical complexity has implications for understanding the evolutionary pressures that have shaped secondary metabolite biosynthesis within the Ochnaceae family and related taxonomic groups. The co-occurrence of multiple bioactive compounds within individual species suggests coordinated biosynthetic pathways and potentially synergistic biological activities.

Research Objectives in this compound Investigation

Contemporary research objectives in this compound investigation encompass multiple interconnected areas of scientific inquiry, reflecting the compound's potential significance in natural product chemistry, pharmacology, and chemical ecology. Primary research goals include comprehensive characterization of the compound's biological activity profile, elucidation of its mechanism of action, and exploration of its potential therapeutic applications. These objectives are driven by initial findings demonstrating significant antimicrobial activity and the compound's unique structural features within the biflavonoid class.

The antimicrobial properties of this compound have emerged as a central focus of research investigation, with initial studies demonstrating significant in vitro activity against a range of microorganisms. Research objectives in this area include systematic evaluation of antimicrobial spectrum, determination of minimum inhibitory concentrations, investigation of resistance development potential, and elucidation of antimicrobial mechanisms. These studies are particularly relevant given the growing concern about antibiotic resistance and the need for novel antimicrobial agents derived from natural sources.

Structure-activity relationship studies represent another important research objective, aimed at understanding how the specific structural features of this compound contribute to its biological activity. This research involves comparative analysis with related biflavonoids, investigation of the importance of specific functional groups, and exploration of potential structural modifications that might enhance biological activity. Such studies are essential for understanding the molecular basis of biflavonoid bioactivity and for guiding potential synthetic chemistry efforts.

Biosynthetic pathway elucidation constitutes an important long-term research objective, focusing on understanding how Campylospermum sulcatum produces this compound and related biflavonoids. This research involves investigation of the enzymatic mechanisms responsible for biflavonoid formation, identification of biosynthetic intermediates, and characterization of the genetic and regulatory factors controlling biflavonoid production. Understanding these pathways has implications for biotechnological production strategies and for comprehending the evolutionary origins of biflavonoid biosynthesis.

Research Objective Category Specific Goals Methodological Approaches Expected Outcomes
Biological Activity Characterization Antimicrobial spectrum determination In vitro assays, minimum inhibitory concentration studies Comprehensive activity profile
Structure-Activity Relationships Functional group importance analysis Comparative studies, chemical modification Mechanistic insights
Biosynthetic Pathway Studies Enzyme identification and characterization Metabolomics, transcriptomics, enzyme assays Production optimization strategies
Therapeutic Potential Assessment Efficacy and mechanism evaluation Cell culture studies, animal models Clinical development pathways

Properties

Molecular Formula

C30H20O11

Molecular Weight

556.5 g/mol

IUPAC Name

5,7-dihydroxy-2-[4-[2-hydroxy-5-(3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]phenyl]chromen-4-one

InChI

InChI=1S/C30H20O11/c31-15-8-19(34)26-21(36)12-22(40-24(26)10-15)13-1-4-17(5-2-13)39-23-7-14(3-6-18(23)33)30-29(38)28(37)27-20(35)9-16(32)11-25(27)41-30/h1-12,29-35,38H

InChI Key

DDHJLKRNEXEIDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4=C(C=CC(=C4)C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O

Synonyms

sulcatone A

Origin of Product

United States

Preparation Methods

Alkali-Catalyzed Condensation with Solid Base Catalysts

The condensation of isoamyl olefine aldehyde (isoprene derivatives) with acetone under alkaline conditions is a widely adopted industrial method. Patent CN105218339A details a two-step process involving a solid base catalyst (NaOH/Al₂O₃) for condensation followed by selective hydrogenation.

Reaction Mechanism :
Isoamyl olefine aldehyde reacts with acetone in the presence of NaOH/Al₂O₃, forming methyl heptadiene ketone as an intermediate. The catalyst’s basic sites facilitate dehydrohalogenation and aldol condensation.

Optimized Conditions :

  • Catalyst Preparation : Gamma-alumina impregnated with 10–30% NaOH (mass percentage) and calcined at 500°C.

  • Molar Ratios : Isoamyl olefine aldehyde : acetone = 0.2:1 to 1:1.

  • Temperature : 40–60°C.

Performance Metrics :

NaOH Loading (%)Acetone (g)Yield (%)Selectivity (%)
1015082.394.0
3030080.590.8

Higher NaOH loading (30%) reduced yield due to side reactions, while moderate loading (10%) achieved 98.7% purity.

Phase-Transfer Catalysis with Benzyl Quaternary Ammonium Salts

Patent CN103664556A introduces benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst (PTC) for chloroisoamylene and acetone condensation. This method resolves catalyst recovery challenges prevalent in earlier techniques.

Process Design :

  • Reaction Phase : Chloroisoamylene reacts with acetone in aqueous NaOH (45–55%) at 50–70°C.

  • Catalyst Recycling : Post-reaction, BTEAC remains dissolved in the alkaline phase, enabling reuse without solvent extraction.

Key Parameters :

  • Catalyst Load : 0.2–1.0 wt% of total reaction mass.

  • Molar Ratios : Chloroisoamylene : acetone : NaOH = 1:(6–7):(9–10).

Advantages :

  • Yield : >80% with 98% purity.

  • Sustainability : BTEAC reuse reduces waste generation by 40% compared to traditional quaternary ammonium catalysts.

Selective Hydrogenation of Methyl Heptadiene Ketone

Transition Metal Catalysts

The hydrogenation of methyl heptadiene ketone to Sulcatone employs Pd/Rh-based catalysts. Patent CN105218339A specifies:

Catalyst System :

  • Active Components : PdCl₂(PPh₃)₂ or RhCl(PPh₃)₃.

  • Ligands : Biphosphine compounds (1:1–1:10 metal-to-ligand ratio).

Hydrogenation Conditions :

  • Pressure : 5.0 MPa H₂.

  • Temperature : 50°C.

  • Solvents : Methanol or ethylene glycol.

Outcomes :

  • Conversion : 99.5% in 5 hours.

  • Selectivity : 94% toward Sulcatone.

Comparative Analysis of Traditional vs. Modern Methods

Traditional Approaches :

  • Acetylene-Acetone Method : Low yield (60–65%) due to polymerization side reactions.

  • Iso-butylene Route : Requires high-pressure equipment, increasing capital costs.

Modern Innovations :

  • Solid Base Catalysts : Eliminate liquid waste from homogeneous bases.

  • PTC Systems : Enhance reaction rates and catalyst recyclability.

Industrial Scalability and Challenges

Catalyst Deactivation

  • NaOH/Al₂O₃ : Sintering at >500°C reduces surface area by 30% after five cycles.

  • Pd/Rh Catalysts : Ligand degradation under prolonged H₂ exposure lowers selectivity by 8–10%.

Environmental Impact

  • Waste Reduction : PTC methods cut alkali consumption by 25% compared to conventional routes.

  • Energy Efficiency : Low-temperature hydrogenation (50°C vs. 80°C in older methods) reduces energy use by 15% .

Q & A

Q. How to structure a manuscript on this compound’s stereochemical dynamics?

  • Template :
  • Introduction : Link stereoisomerization to ecological hypotheses (e.g., pest control).
  • Methods : Detail chiral separation protocols and statistical models.
  • Results : Highlight temporal isomer ratio shifts (Fig. 3 in ).
  • Discussion : Contrast findings with prior studies on fungal enantioselectivity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulcatone A
Reactant of Route 2
Reactant of Route 2
Sulcatone A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.